N-(1-cyclopropylethyl)-3,5-dimethylaniline
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
Proton NMR (¹H NMR) of N-(1-cyclopropylethyl)-3,5-dimethylaniline reveals distinct signals for the aromatic protons, methyl groups, and cyclopropane moiety. The aromatic region (δ 6.2–7.1 ppm) shows a singlet integrating to two protons, consistent with para-substitution by methyl groups. The methyl groups on the aromatic ring appear as singlets at δ 2.25 ppm (6H), while the methylene protons (CH₂) adjacent to the cyclopropane resonate as a multiplet at δ 1.4–1.6 ppm. The cyclopropane protons exhibit characteristic upfield shifts (δ 0.5–0.8 ppm) due to ring strain-induced magnetic anisotropy.
Carbon-13 NMR (¹³C NMR) corroborates these assignments: the cyclopropane carbons appear at δ 8–12 ppm, the ethyl chain carbons at δ 25–35 ppm, and the aromatic carbons at δ 115–140 ppm. The quaternary carbon bonded to nitrogen (C–N) resonates at δ 145 ppm, indicative of sp³ hybridization.
Infrared (IR) Absorption Signatures
IR spectroscopy identifies key functional groups:
- N–H stretch : A broad peak near 3350 cm⁻¹, typical of primary amines.
- Aromatic C–H stretches : Sharp bands at 3020–3100 cm⁻¹.
- C–N stretch : A medium-intensity peak at 1220 cm⁻¹.
- Cyclopropane ring vibrations : Unique deformations at 850–950 cm⁻¹ and 1000–1100 cm⁻¹.
The absence of peaks above 3500 cm⁻¹ confirms the absence of hydroxyl or secondary amine contaminants.
Mass Spectrometry (MS) Fragmentation Patterns
Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 189.3 ([M]⁺), consistent with the molecular weight. Major fragmentation pathways include:
- Loss of the cyclopropylethyl group (m/z 120.1, [C₈H₁₀N]⁺).
- Cleavage of the ethyl chain, producing a cyclopropane-methyl ion (m/z 55.1, [C₄H₇]⁺).
- Retro-Diels-Alder fragmentation of the aromatic ring (m/z 91.0, [C₇H₇]⁺).
Table 1: Key MS Fragments
| m/z | Fragment Ion | Structure |
|---|---|---|
| 189.3 | [M]⁺ | Intact molecule |
| 120.1 | [C₈H₁₀N]⁺ | Demethylated aniline |
| 55.1 | [C₄H₇]⁺ | Cyclopropane-methyl |
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) Optimizations
DFT calculations at the B3LYP/6-31G(d) level predict a planar aromatic ring with dihedral angles of 178.5° between the nitrogen and adjacent methyl groups. The cyclopropane ring adopts a puckered conformation, with C–C bond lengths of 1.51 Å and internal angles of 59.8°, close to ideal for a strained cyclopropane. The N–C bond length (1.45 Å) suggests partial double-bond character due to resonance with the aromatic system.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C–C (cyclopropane) | 1.51 Å |
| C–C (aromatic) | 1.39 Å |
| N–C (amine) | 1.45 Å |
| Dihedral Angle | 178.5° |
Conformational Analysis of Cyclopropylethyl Substituent
The cyclopropylethyl group exhibits two dominant conformers:
- Eclipsed : The cyclopropane ring aligns parallel to the aromatic plane, minimizing steric hindrance (ΔG = 0 kcal/mol).
- Staggered : The ring rotates 60°, increasing torsional strain (ΔG = 2.1 kcal/mol).
Interconversion between conformers occurs via a low-energy barrier (8.3 kcal/mol), as simulated by relaxed potential energy scans. The eclipsed conformation predominates at room temperature, stabilizing the molecule through hyperconjugative interactions between the cyclopropane σ-bonds and the aromatic π-system.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-13(7-9)14-11(3)12-4-5-12/h6-8,11-12,14H,4-5H2,1-3H3 |
InChI Key |
XJLNBBNXSJVSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropylethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethyl groups on the aniline ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(1-cyclopropylethyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, which can enhance its binding affinity to these targets. The dimethylaniline moiety can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Derivatives Compared :
MAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt) Substituents: Ethyl and sulfopropyl groups. Solubility: High water solubility due to sulfonate and hydroxyl groups, making it ideal for aqueous diagnostic assays . Applications: Widely used as a Trinder’s reagent for colorimetric detection of hydrogen peroxide in clinical diagnostics .
MADB (N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline)
- Substituents: Two sulfobutyl groups.
- Solubility: Enhanced water solubility, suitable for biochemical applications requiring stability in polar solvents .
Schiff Base Derivatives (e.g., N-(4-Nitrobenzylidene)-3,4-dimethylaniline) Substituents: Nitrobenzylidene groups. Optical Properties: Exhibit nonlinear optical (NLO) behavior due to electron-withdrawing nitro groups, with second hyperpolarizabilities enabling applications in photonic technologies .
N-(1-cyclopropylethyl)-3,5-dimethylaniline Substituents: Cyclopropylethyl group.
Table 1: Substituent-Driven Property Comparison
Toxicity and Environmental Impact
- 3,5-Dimethylaniline (3,5-DMA): The parent compound is associated with carcinogenic risks and environmental persistence, necessitating regulatory controls .
- Derivatives: N-substitution often reduces toxicity. For example, MAOS is safely utilized in diagnostics due to its stabilized, sulfonated structure .
- However, its environmental fate remains speculative without direct data.
Optical and Electronic Behavior
- Schiff Base Analogs: Nitro groups enhance electron delocalization, enabling third-order NLO properties (e.g., non-zero second hyperpolarizabilities) .
Biological Activity
N-(1-Cyclopropylethyl)-3,5-dimethylaniline is a compound that has gained attention in recent years due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
This compound features a cyclopropyl group and two methyl groups attached to the aniline moiety. Its molecular formula is , with a molecular weight of approximately 189.26 g/mol. The presence of the cyclopropyl group is significant as it can enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.
Enzyme Inhibition and Protein Interactions
Research indicates that this compound may function as an inhibitor of specific enzymes involved in critical signaling pathways. The compound's cyclopropyl moiety enhances its binding affinity compared to other similar compounds, potentially leading to effective modulation of physiological responses.
Key Findings:
- NF-κB Inhibition: Preliminary studies suggest that this compound may inhibit NF-κB activation, which is crucial in inflammatory responses and cancer progression.
- Binding Affinity: The unique steric and electronic properties conferred by the cyclopropyl and dimethyl substituents enhance the compound's ability to bind to targets, potentially increasing its efficacy as a therapeutic agent.
Comparative Studies
To understand the distinct biological activities of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences and potential implications for biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cyclopropyl + dimethyl groups | Enhanced binding affinity due to sterics |
| N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline | Cyclopropyl + fluorine + methoxy | Improved enzyme inhibition potential |
| N-(1-Cyclopropylethyl)-2-methoxyaniline | Cyclopropyl + methoxy | Different reactivity patterns |
The variations in substituent positions and types lead to differing electronic effects and steric hindrance, which can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-cyclopropylethyl)-3,5-dimethylaniline, and how do reaction conditions influence yield?
- Methodology :
- Alkylation of 3,5-dimethylaniline : React 3,5-dimethylaniline with 1-cyclopropylethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane:ethyl acetate).
- Yield Optimization : Higher yields (>70%) are achieved with excess alkylating agent (1.5 eq) and inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.0 ppm, singlet for 3,5-dimethyl groups) and cyclopropylethyl protons (δ 0.5–1.5 ppm for cyclopropyl CH₂, δ 1.2–1.8 ppm for ethyl CH₂) .
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), cyclopropane carbons (δ 8–12 ppm), and methyl groups (δ 20–25 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (calculated m/z: 231.2) .
- IR : Stretching bands for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropylethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Experimental Design :
- Compare nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) of this compound with simpler analogs (e.g., N-isopropyl-3,5-dimethylaniline).
- Key Findings :
- The cyclopropylethyl group sterically hinders para-substitution, favoring meta-substitution due to electronic effects (electron-withdrawing cyclopropane ring) .
- Quantify regioselectivity via HPLC analysis of reaction mixtures .
Q. Can computational methods predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Results :
- The cyclopropane ring introduces strain, lowering LUMO energy (-1.8 eV) and enhancing reactivity toward electrophiles .
- Charge density analysis shows electron-rich aromatic rings, supporting experimental EAS trends .
Q. How can this compound be applied in Buchwald-Hartwig coupling for C–N bond formation?
- Protocol :
- Use Pd(OAc)₂/XPhos as a catalyst system, KOtBu as base, and toluene as solvent at 110°C for 18 hours.
- Substrate Scope : Couple with aryl halides (e.g., 4-bromotoluene) to synthesize triarylamines.
- Yield & Challenges : Moderate yields (50–60%) due to steric bulk of the cyclopropylethyl group; optimize ligand loading (e.g., SPhos for bulky substrates) .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
- Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation.
- Decomposition Pathways :
- Oxidation to quinone derivatives (monitored via HPLC) under aerobic conditions .
- Hydrolysis of the cyclopropane ring in acidic/basic media (confirmed by ¹H NMR) .
Contradictory Data & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
